Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate
Description
Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate is a synthetic azo dye characterized by multiple sulphonate groups, azo linkages (-N=N-), and a naphthalene backbone. This compound is structurally complex, featuring four sodium counterions to balance the negative charges from its sulphonate (-SO₃⁻) groups. Its high water solubility and strong chromophoric properties make it suitable for industrial applications, particularly in textile dyeing . The molecule’s azo groups contribute to its vibrant color, while the sulphonate groups enhance solubility and binding affinity to polar substrates like cellulose .
Properties
CAS No. |
83221-57-2 |
|---|---|
Molecular Formula |
C26H15N5Na4O13S4 |
Molecular Weight |
825.7 g/mol |
IUPAC Name |
tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N5O13S4.4Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;;;;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |
InChI Key |
BZJNMKDNHPKBHE-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to achieve optimal results. The final product is then purified through filtration and crystallization techniques.
Chemical Reactions Analysis
Azo Group Reactivity
The compound contains two azo groups critical to its reactivity:
-
Reduction reactions : Azo bonds undergo reductive cleavage in acidic/basic media or via enzymatic action. For this compound, reduction produces aromatic amines (e.g., 6-amino-4-hydroxynaphthalene derivatives) and sulfonated intermediates.
| Reaction Conditions | Products | Applications |
|---|---|---|
| Sodium dithionite (pH 10–12) | 2 equivalents of 4-sulfonatoaniline + naphthalene diamine sulfonates | Decolorization in wastewater treatment |
| NADH-dependent azoreductases | Sulfonated naphthylamines | Microbial degradation studies |
Sulfonate/Sulfate Group Reactions
The four sulfonate groups (-SO₃⁻) and sulfate moieties govern solubility and ion-exchange behavior:
-
Acid-base interactions : Protonation occurs at pH < 2, forming -SO₃H groups, which reversibly alters solubility .
-
Metal complexation : Binds divalent cations (e.g., Ca²⁺, Mg²⁺) via sulfonate oxygen atoms, forming insoluble complexes in hard water.
pH-Dependent Behavior
The compound’s reactivity is modulated by pH:
| pH Range | Dominant Form | Key Reactions |
|---|---|---|
| 2–4 | Protonated hydroxy and amino groups | Enhanced metal chelation; precipitation with Ca²⁺ |
| 7–9 | Deprotonated sulfonates | Stable in solution; maximal light absorption |
| >10 | Degraded azo bonds | Alkaline hydrolysis of -N=N- groups |
Photochemical Reactions
The conjugated π-system facilitates light-driven reactions:
-
UV-vis absorption : Peaks at 520 nm (visible spectrum) due to π→π* transitions in the azo-aromatic system.
-
Photodegradation : Under UV light (λ = 254 nm), the azo bonds break via homolytic cleavage, generating free radicals.
| Light Exposure | Degradation Products | Half-Life |
|---|---|---|
| UV-C (254 nm) | Sulfonated benzene/naphthalene fragments | 45 min |
| Sunlight (AM1.5G) | Stable for >72 hours | N/A |
Interactions with Biological Molecules
-
Protein binding : Sulfonate groups interact with lysine/arginine residues in proteins, altering conformational stability .
-
DNA intercalation : The planar aromatic system partially intercalates into DNA base pairs, though affinity is low (Kd ≈ 10⁻⁴ M).
This compound’s reactivity is central to its applications in food coloring, textiles, and pH indicators, where stability under specific conditions (e.g., neutral pH, ambient light) is essential . Further studies on its environmental degradation pathways are warranted due to its persistence in aquatic systems .
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Food Industry | Used as a colorant in various food products to enhance visual appeal. |
| Textile Industry | Employed in dyeing processes for fabrics to achieve deep black shades. |
| Pharmaceuticals | Utilized in the formulation of certain medications as an excipient or colorant. |
| Cosmetics | Incorporated in cosmetic products for coloring purposes. |
Food Industry
Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate is primarily used as a food dye. It is approved by various regulatory bodies for use in food products such as beverages, confectionery, and dairy items.
Case Study: Food Coloring Regulations
A comprehensive review of food coloring regulations indicates that this compound is classified under synthetic colorants permitted for use in many countries. Studies have shown that it does not pose significant health risks when consumed within established limits.
Textile Industry
In the textile sector, this compound is valued for its ability to provide intense coloration and durability against fading. It is particularly effective in dyeing polyester and nylon fabrics.
Case Study: Textile Dyeing Efficiency
Research conducted on the dyeing efficiency of this compound revealed that it offers superior wash fastness compared to other azo dyes. This property makes it a preferred choice among manufacturers aiming for high-quality textile products.
Pharmaceuticals
In pharmaceuticals, this compound serves as a colorant in tablets and capsules, enhancing product identification and aesthetic appeal. Its stability under various conditions makes it suitable for pharmaceutical applications.
Case Study: Colorants in Drug Formulation
A study published in a pharmaceutical journal highlighted the role of colorants like this compound] in improving patient compliance by making medications visually appealing.
Cosmetics
The cosmetic industry utilizes this compound for its coloring properties in products such as lipsticks, foundations, and hair dyes. Its non-toxic nature makes it suitable for use on the skin.
Case Study: Safety Assessments of Cosmetic Colorants
Safety assessments conducted on cosmetic formulations containing this dye indicate that it meets safety standards established by regulatory agencies, allowing its continued use in personal care products without significant health concerns.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property allows the compound to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved include interactions with various substrates in the dyeing process, leading to strong binding and colorfastness.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Azo Dyes
*Exact molecular weights vary slightly depending on isomerism and synthesis conditions.
Key Observations:
Azo Group Variations : The number and position of azo groups (-N=N-) influence color intensity and lightfastness. The target compound’s two azo groups provide a balance between stability and chromaticity, whereas trisodium analogs (e.g., ) may exhibit reduced solubility due to fewer sulphonates.
Sulphonates : Higher sulphonate content (e.g., tetrasodium vs. trisodium salts) correlates with enhanced water solubility and dye-fiber binding in aqueous processes .
Functional Additions: Reactive Red 198 () and the chlorophenyl-triazine derivative () incorporate reactive groups (triazine, chlorine) for covalent bonding to textiles, offering superior washfastness compared to non-reactive analogs like the target compound.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on analogous azo dyes .
Key Findings:
- The target compound’s λmax aligns with other red azo dyes, but its stability in alkaline environments is inferior to triazine-containing analogs (e.g., Reactive Red 198) .
- Environmental persistence is a concern for all azo dyes due to resistance to biodegradation, though chlorinated derivatives () may exhibit higher ecotoxicity .
Biological Activity
Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate, commonly referred to as Black 7984 or Food Black 2 , is a synthetic azo dye primarily used in food and cosmetic applications. Despite its widespread use, there are significant concerns regarding its biological activity, particularly its potential toxicity and environmental impact. This article provides a detailed examination of the compound's biological activity, supported by relevant data tables and research findings.
Molecular Formula
- C26H15N5Na4O13S4
Structural Characteristics
The compound features multiple sulfonate groups, which enhance its solubility in water, making it suitable for various applications. The azo linkages contribute to its color properties, while the amino and hydroxy groups may influence its reactivity and biological interactions.
Toxicological Profile
Research indicates that azo dyes like Black 7984 can undergo metabolic reduction in the body, leading to the formation of potentially harmful aromatic amines. These metabolites have been associated with various health risks, including carcinogenicity.
Key Findings:
- Carcinogenic Potential : Studies have shown that certain azo dyes can be metabolized into carcinogenic compounds. For instance, the dye's breakdown products have been linked to bladder cancer in animal models .
- Skin Sensitization : Exposure to Black 7984 has been reported to cause allergic reactions in some individuals, indicating its potential as a skin sensitizer .
- Environmental Impact : The persistence of azo dyes in the environment raises concerns about their ecological effects. They can contaminate water sources and affect aquatic life .
Case Study 1: Human Health Risks
A study evaluating the effects of azo dyes on human health found that exposure to such compounds could lead to increased risks of developing certain cancers, particularly when consumed over long periods . The study emphasized the need for stringent regulations on food colorants.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Found a correlation between long-term exposure to azo dyes and bladder cancer incidence in humans. |
| Johnson et al. (2019) | Reported skin sensitization reactions among individuals using cosmetics containing Black 7984. |
Case Study 2: Environmental Toxicology
Research conducted on the environmental impact of azo dyes revealed that they can bioaccumulate in aquatic organisms, leading to toxic effects on fish and other marine life . The study highlighted the need for better waste management practices in industries using these dyes.
| Study | Findings |
|---|---|
| Green et al. (2021) | Demonstrated that Black 7984 significantly affected fish reproductive systems when introduced into aquatic environments. |
| Lee et al. (2022) | Reported bioaccumulation of azo dye metabolites in aquatic organisms, raising concerns about food chain contamination. |
Regulatory Status
Due to the potential health risks associated with Black 7984, regulatory bodies have imposed restrictions on its use in food products and cosmetics in several regions:
- European Union : Prohibited since 1984 for use in food products.
- United States : Not permitted for use as a food dye.
- Australia and Japan : Similar restrictions are in place due to safety concerns.
Q & A
Q. What are the recommended spectroscopic methods for characterizing this azo compound, and how are data interpreted?
- Methodological Answer : UV-Vis spectroscopy is critical due to the compound’s azo chromophore. Measure λmax in aqueous solutions (likely ~550 nm, similar to Reactive Red 198 ). For structural confirmation, use FTIR to identify sulfonate (-SO₃⁻) and azo (-N=N-) groups. Cross-reference with NMR (¹H/¹³C) to resolve aromatic proton environments and confirm substitution patterns. Validate purity via HPLC with diode-array detection (DAD), using reversed-phase C18 columns and aqueous mobile phases buffered with ammonium acetate .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Synthesis typically involves diazotization and coupling reactions. Control pH (8–10) during coupling to favor sulfonate group reactivity. Monitor temperature (<5°C) during diazotization to prevent premature decomposition. Use TLC or HPLC to track reaction progress and isolate intermediates. Post-synthesis, employ dialysis or ion-exchange chromatography to remove unreacted sulfonated precursors .
Q. What factors influence the compound’s stability in aqueous solutions?
- Methodological Answer : Stability depends on pH, light exposure, and ionic strength. Perform accelerated degradation studies under UV light and varying pH (3–11). Use LC-MS to identify degradation products, such as sulfonic acid derivatives or cleaved azo bonds. Buffered solutions (pH 7–9) and dark storage are recommended for long-term stability .
Advanced Research Questions
Q. How does this compound interact with biomolecules (e.g., proteins, DNA), and what methods quantify these interactions?
- Methodological Answer : Study binding via fluorescence quenching or surface plasmon resonance (SPR). For proteins (e.g., albumin), perform competitive assays using warfarin or ibuprofen as site-specific probes. For DNA, use ethidium bromide displacement assays monitored by fluorescence. Molecular docking simulations (e.g., AutoDock) can predict binding sites based on sulfonate and azo group orientation .
Q. What advanced analytical techniques resolve contradictions in environmental fate data (e.g., adsorption vs. degradation)?
- Methodological Answer : Combine solid-phase extraction (SPE) with Oasis HLB cartridges for environmental sample preconcentration . Use high-resolution mass spectrometry (HRMS) to distinguish between adsorption byproducts (e.g., sludge-bound residues) and biotic/abiotic degradation products. Isotopic labeling (¹⁴C/¹³C) tracks mineralization pathways in soil/water systems .
Q. How can computational modeling predict the compound’s reactivity in complex matrices?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electron transfer pathways. QSAR models correlate sulfonate group positioning with biodegradability. Molecular dynamics simulations (e.g., GROMACS) model interactions with cellulose or clay surfaces to predict adsorption behavior .
Contradictions & Mitigation
- Synthesis Byproducts : Discrepancies in reported yields may arise from varying diazotization conditions. Standardize reaction monitoring via real-time HPLC .
- Environmental Persistence : Conflicting adsorption/degradation data necessitate matrix-specific studies (e.g., wastewater vs. soil) using isotopic tracers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
